molecular formula C68H103N11O16 B2893080 MC-VC-Pab-mmaf CAS No. 863971-17-9

MC-VC-Pab-mmaf

货号: B2893080
CAS 编号: 863971-17-9
分子量: 1330.633
InChI 键: BDITVJHHJUTHBB-DNIGJBFUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MC-VC-Pab-mmaf, also known as MC-Val-Cit-PAB-MMAF and Vc-MMAF, is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs) by using the tubulin inhibitor, MMAF, linked via cathepsin cleavable MC-Val-Cit-PAB . It shows antitumor activity .


Synthesis Analysis

The synthesis of this compound involves the conjugation of the tubulin inhibitor MMAF to a monoclonal antibody via a protease-sensitive valine-citrulline dipeptide linker . The conjugation occurs through reduction/oxidation of the inter-chain disulfide bonds .


Molecular Structure Analysis

The molecular structure of this compound consists of a humanized monoclonal antibody conjugated through a protease-sensitive valine-citrulline dipeptide linker with a monomethyl auristatin E phenylalanine drug (MMAF) . The chemical formula is C68H103N11O16 .

科学研究应用

曲妥珠单抗-MC-vc-PAB-MMAF:药物:抗体比例

曲妥珠单抗-MC-vc-PAB-MMAF,一种抗体偶联药物(ADC),是一种人源化单克隆抗体,通过蛋白酶敏感的缬氨酸-瓜氨酸二肽连接子与单甲基澳瑞他汀 E 苯丙氨酸药物(MMAF)偶联。药物:抗体比例(DAR)对其疗效、毒性和药代动力学起着重要作用。研究表明,肿瘤反应与抗体剂量直接相关,与 MMAF 暴露无关。然而,当针对 MMAF 暴露进行标准化时,毒性反应与抗体剂量呈负相关。增加 DAR 会导致清除率增加,从而影响偶联物的药代动力学 (Leipold 等,2007)

耐药性克服基于蒽环类药物的 ADC

使用 MC-vc-PAB 连接子的基于蒽环类药物的 ADC 在克服非霍奇金淋巴瘤 (NHL) 中对基于澳瑞他汀的 ADC 的耐药性方面表现出疗效。这对那些对当前一代 ADC 没有反应或产生耐药性的患者至关重要。这些 ADC 在对基于 MMAE 的 ADC 耐药的细胞系和异种移植模型中表现出有效性 (Yu 等,2015)

MMAE 偶联 ADC 的定量

总 MC-vc-PAB-MMAE ADC(偶联和未偶联抗体)的定量对于药代动力学、疗效和安全性研究至关重要。评估了不同的分析格式和试剂,揭示了 MMAE 药物载荷对 DAR 级分回收率的影响。这对于开发准确的定量分析至关重要 (Kozak 等,2013)

临床前物种中的药代动力学特征

靶向内皮素 B 受体的 ADC 抗-ETBR-MC-vc-PAB-MMAE 表现出的药代动力学行为通过监测总抗体、偶联抗体和抗体偶联 MMAE 的分布来表征。这项研究表明临床前物种中剂量成比例的药代动力学,表明交叉反应抗原对清除率的影响 (Zhang 等,2011)

靶向 EGFR 的 ADC 用于胰腺癌治疗

新型靶向 EGFR 的 ADC,如 RC68-MC-VC-PAB-MMAE,已显示出作为 EGFR 阳性胰腺癌有效且选择性治疗剂的希望。与其他 ADC 相比,这些 ADC 在抑制肿瘤生长方面表现出效力,并且稳定性方面具有优势 (Li 等,2019)

作用机制

Mode of Action

The compound is conjugated through a protease-sensitive valine-citrulline dipeptide linker with a monomethyl auristatin E phenylalanine drug (MMAF) . MMAF is an anti-mitotic agent that inhibits tubulin polymerization, resulting in cell death . The conjugation occurs through reduction/oxidation of the inter-chain disulfide bonds .

Biochemical Pathways

The primary biochemical pathway affected by MC-VC-Pab-mmaf involves the disruption of microtubule assembly, which affects mitosis . MMAF binds to microtubules and prevents cell proliferation by inhibiting mitosis . This disruption of the cell cycle leads to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the drug:antibody ratio (DAR), which represents a distribution of drugs (MMAF molecules) on the antibody . The DAR can range from 0 to 8 (2 MMAF molecules per disulfide bond), depending on the completeness of the reaction . Increasing DAR leads to increasing clearance, while trastuzumab-vc-MMAF clearance is determined by the contribution of parallel elimination processes of loss of MMAF and normal antibody clearance mechanisms (e.g., FcRγ) .

Result of Action

The result of this compound’s action is the inhibition of cell division and subsequent cell death . This is achieved by blocking the polymerization of tubulin . The compound demonstrates a tumor response that directly correlates with antibody dose and is independent of MMAF exposure .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the dose of MMAF administered or the antibody dose can impact the efficacy of the compound . In toxicity studies, the toxicity response was inversely correlated with antibody dose when normalized for MMAF exposure . Understanding these relationships can afford the ideal design of antibody-drug conjugates .

安全和危害

In toxicity studies, the effect of DAR was assessed in naïve Sprague-Dawley rats, and when normalized for MMAF exposure, the toxicity response was inversely correlated with antibody dose .

未来方向

The future directions of MC-VC-Pab-mmaf and other ADCs involve overcoming challenges such as limited penetration into solid tumors and potential immunogenicity . Understanding the relationships between DAR, efficacy, toxicity, and pharmacokinetics will afford the ideal design of antibody-drug conjugates .

属性

IUPAC Name

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDITVJHHJUTHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H103N11O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。